1-Bromo-3-n-butyloxy-4-methoxybenzene
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Overview
Description
1-Bromo-3-n-butyloxy-4-methoxybenzene is an organic compound with the molecular formula C11H15BrO2. It is a derivative of anisole, where the methoxy group is substituted with a bromine atom and an n-butyloxy group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-n-butyloxy-4-methoxybenzene can be synthesized through several methods. One common route involves the bromination of 3-n-butyloxy-4-methoxybenzene using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentration, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-n-butyloxy-4-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation Reactions: The methoxy and n-butyloxy groups can be oxidized to form corresponding aldehydes, ketones, or carboxylic acids.
Reduction Reactions: The compound can be reduced to form 3-n-butyloxy-4-methoxybenzene by removing the bromine atom.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 3-n-butyloxy-4-methoxybenzene derivatives with various functional groups.
Oxidation: Formation of 3-n-butyloxy-4-methoxybenzaldehyde, 3-n-butyloxy-4-methoxyacetophenone, or 3-n-butyloxy-4-methoxybenzoic acid.
Reduction: Formation of 3-n-butyloxy-4-methoxybenzene.
Scientific Research Applications
1-Bromo-3-n-butyloxy-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Medicine: Potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-n-butyloxy-4-methoxybenzene depends on the specific reaction or application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation and reduction reactions, the methoxy and n-butyloxy groups undergo transformations to form new functional groups. The molecular targets and pathways involved vary based on the specific chemical or biological context.
Comparison with Similar Compounds
1-Bromo-3-n-butyloxy-4-methoxybenzene can be compared with other similar compounds, such as:
1-Bromo-4-methoxybenzene: Lacks the n-butyloxy group, making it less versatile in certain reactions.
3-Bromoanisole: Has a bromine atom at the meta position, leading to different reactivity and applications.
4-Bromoanisole: Similar structure but without the n-butyloxy group, affecting its chemical properties and uses.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical transformations and applications in various fields.
Properties
IUPAC Name |
4-bromo-2-butoxy-1-methoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO2/c1-3-4-7-14-11-8-9(12)5-6-10(11)13-2/h5-6,8H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZBQFAYFCAGFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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